1H-Acenaphtho[3,4-D]imidazole
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Overview
Description
1H-Acenaphtho[3,4-D]imidazole is a heterocyclic compound that features an imidazole ring fused with an acenaphthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Acenaphtho[3,4-D]imidazole can be synthesized through various methods. One common approach involves the condensation of acenaphthenequinone with ammonium acetate in the presence of a catalyst such as ferric hydrogensulfate. This reaction typically occurs in ethanol under reflux conditions, yielding the desired imidazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1H-Acenaphtho[3,4-D]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazole ring to its reduced form.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.
Scientific Research Applications
1H-Acenaphtho[3,4-D]imidazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a probe in biochemical assays and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is used in the development of advanced materials, including sensors and catalysts.
Mechanism of Action
The mechanism of action of 1H-Acenaphtho[3,4-D]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and as a chelating agent. Additionally, its unique structure allows it to interact with biological molecules, potentially influencing biochemical pathways .
Comparison with Similar Compounds
1H-Imidazole: A simpler imidazole compound with broad applications in chemistry and biology.
Acenaphthenequinone: A precursor in the synthesis of 1H-Acenaphtho[3,4-D]imidazole.
Other Imidazole Derivatives: Compounds like benzimidazole and pyrazole share structural similarities and exhibit diverse chemical properties.
Uniqueness: this compound stands out due to its fused ring structure, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.
Properties
CAS No. |
36723-13-4 |
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Molecular Formula |
C13H8N2 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
3,5-diazatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C13H8N2/c1-2-8-4-5-10-12(8)9(3-1)6-11-13(10)15-7-14-11/h1-4,6-7H,5H2 |
InChI Key |
BEZXPMKVMKFGBO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC=C3C2=C1C4=NC=NC4=C3 |
Origin of Product |
United States |
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